molecular formula C6H3F2IO B1521388 4,5-Difluoro-2-iodophenol CAS No. 186590-30-7

4,5-Difluoro-2-iodophenol

Cat. No. B1521388
M. Wt: 255.99 g/mol
InChI Key: OHSZEZNXAOQRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluoro-2-iodophenol is a chemical compound with the molecular formula C6H3F2IO . It is used in various chemical reactions and has a molecular weight of 255.99 .


Molecular Structure Analysis

The molecular structure of 4,5-Difluoro-2-iodophenol consists of a phenol group with iodine and fluorine substituents. The InChI code for this compound is 1S/C6H3F2IO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H .

It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

1. Water Disinfection in Spacecraft

Research focusing on the reactions of iodine and phenol, including iodophenols like 4,5-difluoro-2-iodophenol, has been conducted to support the USA space program. This research aims to understand the production and odor properties of various iodophenols used for disinfecting potable water in spacecraft. The study found that different concentrations and ratios of iodine to phenol affect the formation of various iodophenols, which are crucial for ensuring safe drinking water in space environments (Dietrich et al., 1999).

2. Enhancing Chemiluminescence in Analytical Chemistry

4,5-Difluoro-2-iodophenol has been studied for its role in enhancing the peroxidase-catalyzed chemiluminescence reaction of luminol with hydrogen peroxide. This enhancement is significant in the field of analytical chemistry, particularly in the sensitive detection of specific enzymes like horseradish peroxidase. The use of such compounds leads to improved detection limits and stable storage, which are vital in various biochemical assays (Kuroda et al., 2000).

3. Synthesis of Complex Organic Molecules

The compound has also been used in the synthesis of complex organic molecules. For example, an improved total synthesis of various halologues, including 4,5-difluoro-halologues, was reported. This synthesis is crucial in creating complex structures like atropisomers and investigating their properties through spectroscopic, structural, and computational studies. Such research provides insights into the molecular behavior of these compounds, which can be applied in material science and organic chemistry (Braddock et al., 2022).

4. Pharmaceutical Chemistry

In pharmaceutical chemistry, studies have explored the adamantylation of iodophenols, including 2-iodophenol, which can lead to the formation of specific derivatives. These reactions and their products are important for the development of new pharmaceutical compounds and understanding the behavior of these compounds under different conditions (Sokolenko et al., 2011).

5. Development of Fluorescent pH Probes

4,5-Difluoro-2-iodophenol derivatives have been synthesized and used in developing new fluorescent pH probes. These probes are significant in biochemical and medical research, allowing for the detection and measurement of pH in various environments. Their unique properties enable them to be used in aqueous solutions, making them versatile tools in scientific research (Baruah et al., 2005).

Safety And Hazards

4,5-Difluoro-2-iodophenol is classified as a hazardous compound. It may be harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

properties

IUPAC Name

4,5-difluoro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2IO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSZEZNXAOQRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673121
Record name 4,5-Difluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-iodophenol

CAS RN

186590-30-7
Record name 4,5-Difluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Difluoro-2-iodophenol
Reactant of Route 2
Reactant of Route 2
4,5-Difluoro-2-iodophenol
Reactant of Route 3
Reactant of Route 3
4,5-Difluoro-2-iodophenol
Reactant of Route 4
4,5-Difluoro-2-iodophenol
Reactant of Route 5
Reactant of Route 5
4,5-Difluoro-2-iodophenol
Reactant of Route 6
Reactant of Route 6
4,5-Difluoro-2-iodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.